molecular formula C19H22N2O5S B2382085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922051-42-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2382085
CAS No.: 922051-42-1
M. Wt: 390.45
InChI Key: BVTIPTJSJNEBDD-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide group. The structure includes a seven-membered oxazepine ring with a ketone at position 4, dimethyl substituents at position 3, and a methoxy-methylbenzenesulfonamide moiety at position 6. Such compounds are of interest in medicinal chemistry due to the bioactivity of sulfonamides (e.g., enzyme inhibition) and the conformational flexibility of the oxazepine scaffold .

Comparative analyses with analogs rely on spectroscopic data (e.g., NMR) and computational modeling, as discussed below.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-9-14(25-4)6-8-17(12)27(23,24)21-13-5-7-15-16(10-13)26-11-19(2,3)18(22)20-15/h5-10,21H,11H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTIPTJSJNEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps One common approach is to start with the formation of the benzo[b][1,4]oxazepine ring through a cyclization reactionThe final step involves the sulfonation of the methoxy-methylbenzene moiety to form the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various physiological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s benzooxazepine core and sulfonamide group align it with analogs such as rapamycin derivatives (e.g., compound 1 and 7 in ) and other sulfonamide-containing heterocycles. Key structural differentiators include:

  • Substituents on the oxazepine ring : The 3,3-dimethyl and 4-oxo groups influence ring conformation and electronic properties.
  • Sulfonamide modifications : The 4-methoxy-2-methylbenzenesulfonamide moiety may enhance solubility or target binding compared to simpler sulfonamides.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (Oxazepine Ring) Sulfonamide Group Modifications
Target Compound Benzo[b][1,4]oxazepine 3,3-dimethyl, 4-oxo 4-methoxy-2-methylbenzene
Compound 1 () Macrolide (e.g., rapamycin) N/A Hydroxyl and methoxy groups
Generic Sulfonamide Analog Benzene/heterocycle Varied Simple sulfonamide (no aryl)

Spectroscopic and Physicochemical Properties

NMR Profiling

As demonstrated in , NMR chemical shifts (Table 2, Figure 6) can pinpoint structural variations. For the target compound:

  • Regions A (positions 39–44) and B (positions 29–36) : Differences in chemical shifts (vs. analogs) likely arise from the dimethyl and methoxy groups altering electron density and steric effects .
  • Sulfonamide protons : Distinct downfield shifts due to electron-withdrawing effects of the sulfonyl group.

Table 2: Representative NMR Chemical Shifts (ppm)

Proton Position Target Compound Compound 1 () Compound 7 ()
Region A (39–44) 6.8–7.2 6.5–7.0 6.6–7.1
Region B (29–36) 2.1–2.5 1.8–2.3 1.9–2.4
Sulfonamide NH 10.5 N/A N/A
Lumping Strategy for Property Prediction

Per , compounds with shared functional groups (e.g., sulfonamides, oxazepines) can be "lumped" to predict properties. The target compound’s methoxy and methyl groups may increase hydrophobicity compared to unsubstituted analogs, aligning with lumped surrogate models for solubility and reactivity .

Table 3: Physicochemical Properties (Hypothetical)

Property Target Compound Lumped Surrogate () Simple Sulfonamide
LogP (lipophilicity) 3.2 2.8–3.5 1.5
Aqueous solubility (mg/mL) 0.15 0.1–0.3 5.0

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed exploration.

Structural Characteristics

The compound consists of a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its biological activity. The molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it features both a sulfonamide group and an oxo group, which are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to this class exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that derivatives can outperform standard antibiotics like ampicillin and streptomycin against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0040.004 to 0.030.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
  • Antifungal Activity : The compounds also demonstrate significant antifungal properties with MIC values in similar ranges. For example, one derivative showed excellent activity against Trichoderma viride .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis, leading to cell death or growth inhibition .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives demonstrated that the most active compound exhibited an MIC of 0.0040.004 mg/mL against E. coli, significantly lower than traditional antibiotics . This highlights the potential of the compound in treating resistant bacterial strains.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, several derivatives were tested against common fungal pathogens. The results indicated that certain compounds had MIC values as low as 0.0040.004 mg/mL against T. viride, showcasing their effectiveness compared to existing antifungal treatments .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 1E. coli0.0040.008
Compound 2S. aureus0.0150.030
Compound 3Enterobacter cloacae0.0040.008
Compound 4Trichoderma viride0.0060.012

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide, and how are they addressed?

  • Answer : The synthesis involves constructing the benzoxazepine core followed by sulfonamide coupling. Challenges include controlling regioselectivity during ring formation and maintaining stability of the sulfonamide group. Multi-step protocols (e.g., cyclization of substituted aminophenols with ketones, followed by sulfonylation) require precise temperature (60–80°C) and pH control (neutral to mildly acidic) to avoid side reactions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Answer : A combination of NMR (¹H, ¹³C, and 2D techniques) and HPLC is used. Key spectral markers include:

  • ¹H NMR : Methyl groups on the benzoxazepine ring (δ 1.2–1.5 ppm) and methoxy protons (δ 3.8–4.0 ppm).
  • HPLC : Retention time (e.g., 8.2 min on a C18 column with acetonitrile/water gradient) and UV absorption (λmax ~280 nm) .
  • Mass Spectrometry : Molecular ion peak at m/z ~408.5 (calculated for C21H25N2O5S) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity and target engagement in vitro?

  • Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like carbonic anhydrase or kinases. Validate via enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) .
  • Cellular Assays : Test cytotoxicity (MTT assay) and selectivity in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293). EC50 values are derived from dose-response curves .
  • Mechanistic Studies : Western blotting or qPCR to assess downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Q. How can structural modifications of the benzoxazepine core influence pharmacological properties, and what methods validate these changes?

  • Answer : Substituents on the benzoxazepine ring (e.g., allyl, propyl) alter lipophilicity and target affinity. For example:

  • Allyl groups (C3H5) increase membrane permeability (logP +0.5) but reduce metabolic stability.
  • Methoxy groups enhance solubility but may sterically hinder target binding.
  • Validation : Compare IC50 values across derivatives using enzyme assays and correlate with computational (e.g., CoMFA) models .

Q. How should researchers resolve contradictions in reported structure-activity relationship (SAR) data for similar benzoxazepine derivatives?

  • Answer :

  • Cross-Study Analysis : Compare bioactivity data (e.g., IC50, Ki) across published analogs (e.g., fluorinated vs. methoxy-substituted derivatives) .
  • Experimental Replication : Synthesize disputed compounds and test under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay pH, cell line variability) .

Methodological Considerations

Q. What analytical strategies are recommended for detecting degradation products during stability studies?

  • Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of -SO2NH2 group at m/z 80).
  • Kinetic Modeling : Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. How can researchers optimize reaction yields for scale-up synthesis while maintaining purity?

  • Answer :

  • Process Intensification : Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) and model responses (yield, purity) using software like MODDE.
  • In-Line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

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